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Compound of Interest

Compound Name: Tartaric anhydride

Cat. No.: B14155507

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of (R,R)-tartaric anhydride,
focusing on its most stable and well-characterized derivative, O,0'-diacetyl-(R,R)-tartaric
anhydride. Due to the inherent instability of the parent unsubstituted (R,R)-tartaric anhydride,
this guide centers on the readily synthesizable and extensively studied diacetylated form, a
vital chiral building block in synthetic chemistry and drug development.

Introduction

(R,R)-Tartaric acid and its derivatives are fundamental chiral synthons in asymmetric synthesis.
The anhydride form, particularly O,O'-diacetyl-(R,R)-tartaric anhydride, offers a rigidified chiral
scaffold, making it a valuable reagent for stereoselective transformations and the synthesis of
complex enantiomerically pure molecules. This guide delves into the detailed structural
elucidation of this compound through crystallographic and spectroscopic methods, providing
essential data for its application in research and development.

Crystallographic Analysis

The three-dimensional structure of O,0O'-diacetyl-(R,R)-tartaric anhydride has been
determined by single-crystal X-ray diffraction. The analysis reveals a five-membered anhydride
ring with a twisted conformation. The molecule possesses C2 symmetry, a key feature for its
application in asymmetric synthesis.
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Table 1: Crystallographic Data for O,O'-diacetyl-(R,R)-tartaric anhydride[1]

Parameter Value
Empirical Formula CsHsO7
Formula Weight 216.14
Crystal System Orthorhombic
Space Group P212121

a (A) 7.335 (3)
b (A) 9.052 (4)
c (A 14.123 (6)
V (A3) 938.1 (7)
z 4

Density (calculated) (Mg m~3) 1.529

Table 2: Selected Bond Lengths and Angles for O,0O'-diacetyl-(R,R)-tartaric anhydride[1]

Bond Length (A) Angle Degrees (°)
0O1-C1 1.365 (4) C2-01-C1 110.3 (2)
01-C2 1.460 (4) 02-C1-01 118.8 (3)
02-C1 1.192 (4) 02-C1-C4 129.5 (3)
03-C2 1.428 (4) 01-C1-C4 111.7 (3)
04-C4 1.189 (4) 03-C2-01 107.0 (2)
05-C4 1.363 (4) 03-C2-C3 110.4 (3)
C1-C4 1.509 (5) 01-C2-C3 104.9 (2)
C2-C3 1.531 (4) C2-C3-C4 102.5 (2)
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Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the connectivity and chemical
environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of O,0O'-diacetyl-(R,R)-tartaric anhydride are consistent with its
C2 symmetric structure.

Table 3: 1H NMR Spectral Data for O,0O'-diacetyl-(R,R)-tartaric anhydride (in CDCl3)

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

5.75 S 2H H-2, H-3

2.20 S 6H -COCHs

Table 4: 13C NMR Spectral Data for O,0'-diacetyl-(R,R)-tartaric anhydride (in CDCIs)

Chemical Shift (ppm) Assighment
168.5 Ester C=0
164.0 Anhydride C=0
73.0 C-2,C-3

20.5 -COCHs

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra show characteristic absorption bands for the anhydride and
ester functional groups. The two carbonyl stretching vibrations of the anhydride group are
particularly diagnostic.

Table 5: Key IR and Raman Vibrational Frequencies for O,0O'-diacetyl-(R,R)-tartaric anhydride
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Wavenumber (cm~?) Intensity Assignment
Anhydride C=0 symmetric
~1850 (IR) Strong
stretch
Anhydride C=0 asymmetric
~1780 (IR) Strong
stretch
~1750 (IR) Strong Ester C=0 stretch
~1230 (IR) Strong C-O stretch
~2950 (Raman) Medium C-H stretch
~1440 (Raman) Medium C-H bend

Experimental Protocols

Synthesis of O,0'-diacetyl-(R,R)-tartaric anhydride[2][3]

This procedure is adapted from the established synthesis of the (S,S)-enantiomer and is

applicable to the (R,R)-enantiomer starting from (R,R)-tartaric acid.

Materials:

e (R,R)-Tartaric acid (anhydrous, powdered)

e Acetic anhydride

e Concentrated sulfuric acid

e Dry benzene
e Anhydrous ether
e Phosphorus pentoxide

Procedure:

 In a three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux

condensers, place 40 g (0.27 mole) of anhydrous, powdered (R,R)-tartaric acid.
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e Add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic
anhydride.

 Stir the mixture. An exothermic reaction will occur, and the tartaric acid will dissolve.
e Gently heat the solution under reflux with stirring for 10 minutes.

» Pour the hot solution into a beaker and cool in an ice bath for 1 hour.

o Collect the crude crystalline product by filtration using a Blichner funnel.

e Wash the crystals twice with 20 ml portions of dry benzene.

 Stir the product mechanically with 175 ml of cold anhydrous ether, filter, and dry in a vacuum
desiccator over phosphorus pentoxide.

Yield: 41-44.5 g (71-77%). Melting Point: 133-134 °C.

Mandatory Visualizations
Experimental Workflow for Synthesis
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Synthesis Workflow of O,0'-diacetyl-(R,R)-tartaric anhydride

Reaction Setup
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Click to download full resolution via product page

Caption: Synthesis workflow for O,O'-diacetyl-(R,R)-tartaric anhydride.
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Application in Chiral Synthesis

(R,R)-Tartaric anhydride and its derivatives serve as key chiral building blocks in the
synthesis of pharmaceuticals and other complex molecules. They can be used as chiral
auxiliaries, starting materials for chiral ligands, or for the synthesis of complex natural products.

Application of (R,R)-Tartaric Anhydride Derivatives in Drug Development
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Caption: Role of (R,R)-tartaric anhydride derivatives in drug development.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14155507?utm_src=pdf-body
https://www.benchchem.com/product/b14155507?utm_src=pdf-body-img
https://www.benchchem.com/product/b14155507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14155507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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